3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one
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Overview
Description
3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H25ClN2O4 and its molecular weight is 428.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking
Synthetic Approaches and Binding Affinity : Research on structurally related compounds includes the development of synthetic methodologies that enable the efficient creation of chromene-based conjugates with potential biological activities. For instance, substituted chromene derivatives have been synthesized via multi-component reactions, demonstrating significant anti-proliferative activities against human breast cancer cell lines and kidney cells. Molecular docking studies of these compounds against specific proteins, such as Bcl-2, have shown good binding affinity, suggesting potential therapeutic applications (Parveen et al., 2017).
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Efficacy : Certain chromene compounds have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, the study on the synthesis of novel chromene derivatives highlights their application in combating microbial infections. The compounds displayed varying degrees of activity against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antiproliferative Activities
Cancer Cell Line Studies : The antitumor potential of chromene derivatives has been explored through studies on their effects on cancer cell lines. These compounds exhibit promising antiproliferative activities against various cancer cell types, indicating their potential in cancer therapy. For example, certain derivatives have shown better anti-proliferative activities than known drugs like curcumin, suggesting their utility in developing new cancer treatments (Parveen et al., 2017).
Anticonvulsant and Antioxidant Properties
Evaluation of Biological Activities : Studies have also extended to evaluating the anticonvulsant and antioxidant properties of chromene-based compounds. These investigations provide insights into the multifaceted applications of such molecules in treating neurological disorders and oxidative stress-related diseases. The synthesis and biological evaluation of chromene derivatives highlight their potential therapeutic benefits in various domains (Aytemir et al., 2004).
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially lead to the inhibition or activation of these pathways, resulting in the observed biological effects .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, resulting in the observed biological effects .
Biochemical Analysis
Cellular Effects
The cellular effects of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving This compound It’s possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-15-18-6-7-20(28)19(14-26-10-8-25(9-11-26)12-13-27)22(18)30-23(29)21(15)16-2-4-17(24)5-3-16/h2-7,27-28H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWYWVABSFBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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